molecular formula C20H23NO3 B13870940 2-Phenylethyl 2-piperidin-4-yloxybenzoate

2-Phenylethyl 2-piperidin-4-yloxybenzoate

Cat. No.: B13870940
M. Wt: 325.4 g/mol
InChI Key: FASGYINANSOOKL-UHFFFAOYSA-N
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Description

2-Phenylethyl 2-piperidin-4-yloxybenzoate is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a phenylethyl group attached to a piperidin-4-yloxybenzoate moiety. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenylethyl 2-piperidin-4-yloxybenzoate typically involves the reaction of 2-phenylethyl bromide with 4-piperidone in the presence of a base such as sodium hydride. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product . The reaction conditions often include anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

2-Phenylethyl 2-piperidin-4-yloxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Sodium hydride, potassium tert-butoxide

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound .

Mechanism of Action

The mechanism of action of 2-Phenylethyl 2-piperidin-4-yloxybenzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The phenylethyl group enhances its binding affinity to these targets, leading to various biological effects . The compound may also modulate signaling pathways, influencing cellular processes and responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenylethyl 2-piperidin-4-yloxybenzoate stands out due to its unique combination of structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H23NO3

Molecular Weight

325.4 g/mol

IUPAC Name

2-phenylethyl 2-piperidin-4-yloxybenzoate

InChI

InChI=1S/C20H23NO3/c22-20(23-15-12-16-6-2-1-3-7-16)18-8-4-5-9-19(18)24-17-10-13-21-14-11-17/h1-9,17,21H,10-15H2

InChI Key

FASGYINANSOOKL-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1OC2=CC=CC=C2C(=O)OCCC3=CC=CC=C3

Origin of Product

United States

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